molecular formula C14H9ClO3 B6396799 MFCD18319193 CAS No. 1261901-14-7

MFCD18319193

Cat. No.: B6396799
CAS No.: 1261901-14-7
M. Wt: 260.67 g/mol
InChI Key: RCFFHYGHHRSCJA-UHFFFAOYSA-N
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Description

MFCD18319193 is a chemical compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol . Its InChI Key is BSZGZNRUUJXKKQ-UHFFFAOYSA-N, and it belongs to the class of heterocyclic aromatic compounds, specifically a pyrrolotriazine derivative. The compound features a bicyclic structure with chlorine substituents, contributing to its reactivity and biological activity.

Properties

IUPAC Name

3-chloro-5-(2-formylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-12-6-10(5-11(7-12)14(17)18)13-4-2-1-3-9(13)8-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFFHYGHHRSCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688856
Record name 5-Chloro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-14-7
Record name 5-Chloro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18319193” involves specific chemical reactions and conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.

    Purification: After the reaction, the product is purified using techniques such as crystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

    Large-Scale Reactors: Using large reactors to handle the increased volume of reactants.

    Automation: Implementing automated systems to monitor and control reaction conditions.

    Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

“MFCD18319193” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically use common reagents such as:

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: To facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

“MFCD18319193” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which “MFCD18319193” exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

    Pathways: It may influence various biochemical pathways, leading to its observed effects.

    Binding: The binding of the compound to its targets can result in changes in the activity of these targets, leading to the desired outcome.

Comparison with Similar Compounds

Research Findings and Implications

  • Drug Development : this compound’s balanced solubility and bioactivity make it a candidate for antimicrobial agents , whereas its isopropyl analog is better suited for central nervous system targets due to enhanced lipophilicity .
  • Toxicity : The respiratory hazards of this compound necessitate rigorous handling protocols compared to its analogs.
Table 2: Application Potential
Compound Best Suited Application Rationale
This compound Antibacterial agents High reactivity with bacterial enzymes due to electrophilic chlorine atoms
4-Chloro-5-isopropyl CNS-targeted drugs Enhanced blood-brain barrier penetration from isopropyl group
7-Chloro-1-methyl Scaffold for stable prodrugs Lower toxicity and metabolic stability

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